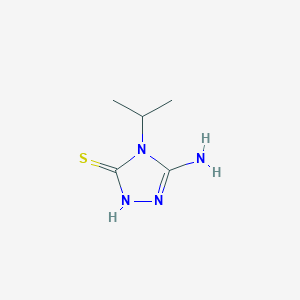

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole compounds are a class of heterocyclic organic compounds that consist of a 1,2,4-triazole substituted with various functional groups . They have been found to be effective against weeds especially bermuda and quack grass .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds often involves the use of various reagents and conditions . For example, one study used 2- ( ( (3-mercapto-5- (pyridin-3-yl)-4 H -1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol (H 2 L 1) ligand and the corresponding metal acetates in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds can be determined using various techniques such as X-ray crystallography .Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions. For example, they can form novel luminescent polymers with cadmium (II) salts .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .Scientific Research Applications

Synthesis and Chemical Transformations Compounds containing the 1,2,4-triazole moiety, including variants like 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol, exhibit significant chemical reactivity and versatility in synthetic chemistry. Their ability to undergo various chemical transformations makes them valuable in creating diverse pharmacologically active molecules. The reactivity of 1,2,4-triazole derivatives has been extensively studied, highlighting their potential in synthesizing antioxidants, antiradicals, and other compounds with beneficial biochemical properties. These compounds have been compared to biogenic amino acids such as cysteine, indicating their relevance in medicinal chemistry due to the presence of a free SH-group, which is pivotal for their biological activities (Kaplaushenko, 2019).

Applications in Fine Organic Synthesis The versatility of amino-1,2,4-triazoles extends to the fine organic synthesis industry, where they serve as raw materials for producing a range of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their application in creating anti-corrosion additives and other specialized chemicals further demonstrates the breadth of their utility in various industrial processes. This highlights the importance of 1,2,4-triazoles and their derivatives in contributing to the development of new materials and drugs, showcasing their integral role in both applied sciences and biotechnology (Nazarov et al., 2021).

Pharmacological Significance The pharmacological significance of 1,2,4-triazole-containing scaffolds cannot be overstated. These compounds are found in a wide array of pharmaceuticals targeting cancer, microbial infections, and other diseases. Research emphasizes the need for novel triazoles that are environmentally friendly and sustainable, underscoring the ongoing efforts to discover new therapeutic agents within this class. The broad range of biological activities associated with triazole derivatives makes them a focal point for drug discovery, highlighting their potential in addressing emerging health challenges (Ferreira et al., 2013).

Biological Activities and Applications The diverse biological activities of 1,2,4-triazole derivatives, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, underscore their potential in medicinal chemistry. The exploration of new synthetic methods and biological evaluations of these compounds is crucial for the advancement of novel pharmaceuticals. This research direction is particularly relevant for developing new drug candidates with specific therapeutic targets, further highlighting the importance of 1,2,4-triazoles in modern medicine (Ohloblina, 2022).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole moiety are known to possess a wide range of pharmaceutical activities such as anti-fungal , anticancer , antiviral , and anti-inflammatory properties. These activities suggest that the compound may interact with various biological targets.

Mode of Action

It is known that 1,2,4-triazoles can interact with their targets via hydrogen bonding, given the presence of multiple nitrogen atoms in the triazole ring .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3(2)9-4(6)7-8-5(9)10/h3H,1-2H3,(H2,6,7)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIMBZYHSJUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355879 |

Source

|

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

88312-58-7 |

Source

|

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)